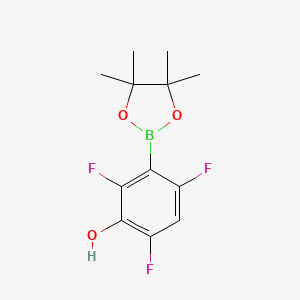acetic acid](/img/structure/B12515761.png)
[(Tert-butoxycarbonyl)amino](3-fluoro-4-methylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Tert-butoxycarbonyl)aminoacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a 3-fluoro-4-methylphenyl acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Tert-butoxycarbonyl)aminoacetic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the 3-fluoro-4-methylphenyl acetic acid moiety. One common method involves the reaction of 3-fluoro-4-methylphenyl acetic acid with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(Tert-butoxycarbonyl)aminoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
(Tert-butoxycarbonyl)aminoacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Tert-butoxycarbonyl)aminoacetic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively interact with enzymes or receptors. The 3-fluoro-4-methylphenyl moiety can engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Tert-butoxycarbonyl)aminoacetic acid
- (Tert-butoxycarbonyl)aminoacetic acid
- (Tert-butoxycarbonyl)aminoacetic acid
Uniqueness
(Tert-butoxycarbonyl)aminoacetic acid is unique due to the presence of both the Boc protecting group and the 3-fluoro-4-methylphenyl moiety. This combination provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Propriétés
Formule moléculaire |
C14H18FNO4 |
|---|---|
Poids moléculaire |
283.29 g/mol |
Nom IUPAC |
2-(3-fluoro-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C14H18FNO4/c1-8-5-6-9(7-10(8)15)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18) |
Clé InChI |
SJQUIPVUDCRULV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


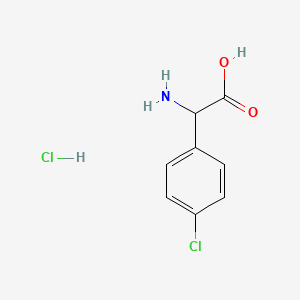
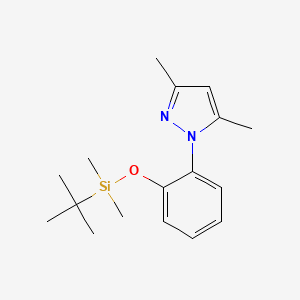
![5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole](/img/structure/B12515696.png)
![2-[(Z)-(3-Methylphenyl)diazenyl]aniline](/img/structure/B12515698.png)
![2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine](/img/structure/B12515706.png)
![N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12515708.png)
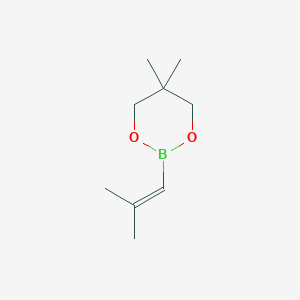
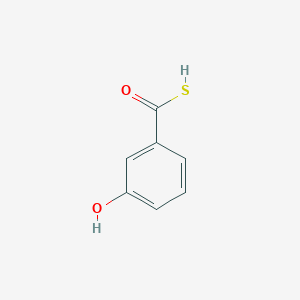
![N-[4-[3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B12515743.png)




